molecular formula C22H30O2 B1159164 Confluentin CAS No. 585534-03-8

Confluentin

Cat. No.: B1159164
CAS No.: 585534-03-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Confluentin plays a crucial role in biochemical reactions, particularly in its interaction with the oncogenic insulin-like growth factor 2 mRNA-binding protein 1 (IMP1). This compound inhibits the physical interaction between KRAS RNA and IMP1, which is essential for the oncogenic function of IMP1 . This inhibition occurs through binding to the KH1 and KH2 di-domains of IMP1, preventing the KRAS RNA from binding to IMP1 .

Cellular Effects

This compound has been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in SW480 human colon cancer cells . It down-regulates KRAS expression, which is crucial for the proliferation of cancer cells . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the interaction between KRAS RNA and IMP1 .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit the interaction between KRAS RNA and IMP1 by binding to the KH1 and KH2 di-domains of IMP1 . This inhibition prevents the KRAS RNA from binding to IMP1, thereby down-regulating KRAS expression and inducing apoptosis in cancer cells . This compound does not bind directly to KRAS RNA, distinguishing its mechanism from other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound remains stable and retains its bioactivity over extended periods, making it a reliable compound for long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the interaction between KRAS RNA and IMP1 without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the expression of oncogenes such as KRAS. It interacts with enzymes and cofactors that modulate the metabolic flux and metabolite levels within cells . The inhibition of IMP1-KRAS RNA interaction by this compound affects the downstream metabolic pathways, leading to reduced cancer cell proliferation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization and accumulation within cells are influenced by its interactions with these transporters, which facilitate its movement to target sites where it exerts its bioactivity .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with IMP1 and KRAS RNA . This localization is crucial for its activity, as it needs to be in proximity to its target biomolecules to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Properties

CAS No.

585534-03-8

Molecular Formula

C22H30O2

Appearance

Oil

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.